o-Tolunitrile

Catalog No.
S560213
CAS No.
529-19-1
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolunitrile

CAS Number

529-19-1

Product Name

o-Tolunitrile

IUPAC Name

2-methylbenzonitrile

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3

InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C#N

solubility

less than 1 mg/mL at 63° F (NTP, 1992)

Synonyms

2-Methylbenzonitrile; o-Tolunitrile; 1-Cyano-2-methylbenzene; 2-Cyanotoluene; 2-Methylbenzenecarbonitrile; 2-Methylbenzonitrile; 2-Tolunitrile; 2-Tolyl Cyanide; NSC 66549; o-Cyanotoluene; o-Methylbenzonitrile; o-Toluenecarbonitrile;

Canonical SMILES

CC1=CC=CC=C1C#N

Organic Synthesis:

o-Tolunitrile serves as a valuable starting material for the synthesis of various organic compounds due to its reactive nitrile group. Researchers utilize it in reactions such as:

  • Nucleophilic aromatic substitution (S_NAr)

    The nitrile group can be readily displaced by nucleophiles, allowing the introduction of diverse functional groups onto the aromatic ring. This versatility makes o-Tolunitrile a crucial building block for various pharmaceuticals, agrochemicals, and advanced materials .

  • Sandmeyer reaction

    This reaction allows the conversion of the nitrile group into other functional groups, such as halides, azides, or thiols. This transformation broadens the synthetic possibilities using o-Tolunitrile .

Pharmaceutical Research:

Limited research explores the potential of o-Tolunitrile derivatives as bioactive molecules. Studies have investigated its activity against:

  • Cancer

    Certain o-Tolunitrile derivatives have shown promising anti-proliferative and anti-tumorigenic effects in cancer cell lines, warranting further investigation .

  • Microbial infections

    Some studies suggest potential antimicrobial activity of specific o-Tolunitrile derivatives, although further research is needed to validate these findings .

o-Tolunitrile, also known as 2-methylbenzonitrile, is an organic compound with the molecular formula C8H7NC_8H_7N and a molecular weight of approximately 117.15 g/mol. It appears as a colorless to slightly yellow liquid at room temperature, with a melting point of -13 °C and a boiling point of 205 °C . The structure consists of a benzene ring with a methyl group attached at the ortho position and a cyano group directly bonded to the aromatic ring. This configuration contributes to its reactivity and versatility in organic synthesis.

o-Tolunitrile is a flammable liquid with a moderate flash point. It is considered a mild skin irritant and may be harmful upon inhalation or ingestion []. Exposure limits have been set by the National Institute for Occupational Safety and Health (NIOSH) with an Immediately Dangerous to Life or Health (IDLH) concentration of 25 mg/m³.

Due to its reactive nitrile group. Notable reactions include:

  • Nucleophilic Substitution: The nitrile group can be displaced by nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring. This reaction enables the formation of halides, azides, or thiols from o-tolunitrile .
  • Hydrolysis: In aqueous acid or base, o-tolunitrile can be hydrolyzed to yield carboxylic acids or their salts, generating heat during the process .
  • Lithiation: o-Tolunitrile can be lithiated using strong bases to form lithiated derivatives, which can then undergo further reactions such as acylation or alkylation .

These reactions make o-tolunitrile a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.

Several methods exist for synthesizing o-tolunitrile:

  • From Toluene: A common method involves the reaction of toluene with cyanogen bromide under basic conditions.
  • Nitration Followed by Reduction: Toluene can be nitrated to form nitrotoluene, which is subsequently reduced to yield o-tolunitrile.
  • Direct Cyanation: The direct cyanation of ortho-toluidine using cyanide sources can also produce o-tolunitrile .

These methods highlight its accessibility as a precursor for further chemical transformations.

o-Tolunitrile serves multiple roles in various industries:

  • Pharmaceuticals: It is utilized as an intermediate in synthesizing biologically active compounds.
  • Dyes and Pigments: The compound is involved in preparing triarylene conjugated dyes used in sensitized solar cells .
  • Agrochemicals: Its derivatives are explored for use in agricultural chemicals due to their potential bioactivity.

Interaction studies involving o-tolunitrile focus primarily on its reactivity with other chemical agents:

  • Reactivity with Acids: It is incompatible with strong oxidizing acids, which can lead to violent reactions when mixed .
  • Polymerization: In the presence of metals or certain metal compounds, o-tolunitrile may undergo polymerization .

These interactions necessitate careful handling and storage protocols to mitigate risks associated with its reactivity.

o-Tolunitrile shares structural similarities with other compounds in the nitrile family, which include:

Compound NameMolecular FormulaKey Features
p-TolunitrileC8H7NSimilar structure but para-substituted methyl group
BenzonitrileC7H5NLacks methyl substitution; simpler structure
3-MethylbenzonitrileC9H9NContains an additional methyl group at meta position

Uniqueness of o-Tolunitrile

o-Tolunitrile's unique ortho substitution allows for distinct chemical reactivity compared to its para and meta counterparts. This positional difference significantly influences its interaction patterns and potential applications in organic synthesis and pharmaceuticals.

o-Tolunitrile (CAS 529-19-1), also known as 2-methylbenzonitrile, emerged as a critical intermediate in organic synthesis during the mid-20th century. Its discovery paralleled advancements in nitrile chemistry, particularly the development of catalytic hydrogenation and nitration techniques. Early industrial applications focused on its utility in dye production, where its aromatic nitrile structure enabled the synthesis of stable chromophores. By the 1970s, patented methods for isolating o-tolunitrile from isomer mixtures (e.g., U.S. Patent 5,002,639) revolutionized its commercial availability, facilitating its adoption in pharmaceutical and agrochemical industries. Historical production routes predominantly involved toluene nitration followed by selective reduction, though modern catalytic processes have improved yields to >90%.

Significance in Modern Chemical Research

In contemporary research, o-tolunitrile serves as a linchpin for synthesizing heterocyclic compounds, including benzodiazepines and pyrazole-based agrochemicals. Its nitrile group (-C≡N) exhibits dual reactivity, participating in both nucleophilic substitutions and cycloaddition reactions, making it indispensable for constructing complex molecular architectures. The compound’s role extends to materials science, where it acts as a precursor for liquid crystals and corrosion-resistant polymers. Global demand, valued at \$42 million annually, reflects its criticality across sectors, with Asia-Pacific dominating 65% of consumption due to large-scale agrochemical production.

Classification within Aromatic Nitrile Compounds

o-Tolunitrile belongs to the aromatic nitrile subclass, characterized by a benzene ring with a nitrile substituent. Its structural isomerism with meta- and para-tolunitriles significantly impacts physicochemical properties:

Propertyo-Tolunitrilem-Tolunitrilep-Tolunitrile
Boiling Point (°C)204–206212–214218–220
Density (g/cm³)0.935–0.9890.948–1.0120.962–1.030
Dipole Moment (D)4.13.83.5
Solubility in H₂O (g/L)<0.1<0.1<0.1

Data synthesized from

The ortho-substitution pattern induces steric hindrance, reducing rotational freedom and enhancing reactivity in electrophilic substitutions compared to its isomers.

Evolution of o-Tolunitrile Chemistry

Advancements in o-tolunitrile chemistry since 2000 have focused on sustainable synthesis and novel applications:

  • Green Catalysis: Zeolite-based catalysts (e.g., H-ZSM-5) now enable isomerization at 380–580°C, achieving thermodynamic equilibrium mixtures (46% ortho, 34% meta, 20% para) with 98% selectivity.
  • Pharmaceutical Innovations: Derivatives like 2-(aminomethyl)benzonitrile show promise as kinase inhibitors, with IC₅₀ values <10 nM in oncology targets.
  • Environmental Remediation: Nitrilase enzymes (EC 3.5.5.1) from Pseudomonas fluorescens catalyze o-tolunitrile hydrolysis to o-toluic acid, offering biodegradation pathways with 85% efficiency.

Diazotization-Based Synthesis

Diazotization remains a cornerstone for synthesizing aromatic nitriles, including o-Tolunitrile. The process involves converting primary aromatic amines (e.g., o-toluidine) into diazonium salts, followed by substitution with cyanide groups.

Reaction Mechanism:

  • Diazotization: o-Toluidine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 273–278 K to form a diazonium chloride intermediate [1].
    $$
    \text{o-Toluidine} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Diazonium chloride} + \text{NaCl} + \text{H}2\text{O}
    $$
  • Cyanide Substitution: The diazonium salt is treated with copper(I) cyanide (CuCN) or potassium cyanide (KCN) to yield o-Tolunitrile [2].

Modern Innovations:

  • One-Pot Diazotization-Iodination: Acidic ionic liquids like [H-NMP]HSO₄ enable sequential diazotization and iodination at room temperature, reducing reaction time to 20–30 minutes [3].
  • Stabilized Diazonium Salts: Zinc chloride or tetrafluoroborate salts improve stability, facilitating safer handling [1].

Ammoxidation Processes

Ammoxidation introduces nitrile groups via the reaction of toluene derivatives with ammonia and oxygen.

Vapor-Phase Ammoxidation

Vapor-phase methods employ high temperatures (350–450°C) and metal oxide catalysts (e.g., V₂O₅-MoO₃) to convert o-xylene or o-toluic acid into o-Tolunitrile [2].

Key Conditions:

  • Catalyst: Vanadium-molybdenum oxides supported on silica or alumina.
  • Yield: 60–75% with selectivity >85% .

Liquid-Phase Ammoxidation

Liquid-phase reactions operate at lower temperatures (150–200°C) using solvents like acetonitrile.

Advantages:

  • Better control over exothermic reactions.
  • Higher selectivity (up to 90%) with cobalt-based catalysts [2].

Catalytic Approaches to Synthesis

Metal Oxide Catalyst Systems

  • Mixed Oxides: Bi₂O₃-MoO₃ enhances nitrile yield by promoting ammonia activation .
  • Zeolite-Supported Catalysts: HZSM-5 improves surface area and thermal stability, achieving 80% conversion [2].

Supported Catalyst Developments

  • Carbon-Nanotube-Supported Pd: Reduces side reactions in cyanide substitution, increasing yield to 78% [3].
  • Acidic Ionic Liquids: [H-NMP]HSO₄ enables solvent-free diazotization, minimizing waste [3].

Industrial Synthetic Pathways

Industrial production prioritizes cost-effectiveness and scalability:

  • Catalytic Ammoxidation: Dominant method due to high throughput (≥1,000 tons/year) [2].
  • Halogen Exchange: Rosenmund-von Braun reaction substitutes bromine in o-bromotoluene with cyanide using CuCN .

Challenges:

  • Catalyst deactivation in continuous processes.
  • Byproduct management (e.g., NH₃ scrubbing).

Green Chemistry Innovations in Synthesis

  • Continuous Flow Systems: Microreactors enable precise temperature control, reducing energy use by 40% [4].
  • Biocatalysis: Nitrile hydratase enzymes convert o-toluamide to o-Tolunitrile under mild conditions [2].
  • Solvent-Free Diazotization: Ionic liquids replace volatile organic solvents, cutting waste by 70% [3].

Comparative Evaluation of Synthetic Routes

MethodYield (%)Cost (USD/kg)ScalabilityEnvironmental Impact
Diazotization-Cyanide65–75120–150ModerateHigh (toxic byproducts)
Vapor-Phase Ammoxidation70–8580–100HighModerate (CO₂ emissions)
Liquid-Phase Ammoxidation75–90100–130ModerateLow (recyclable solvents)
Green Catalytic Routes60–70140–180LowVery Low

Key Findings:

  • Ammoxidation balances cost and scalability for industrial use.
  • Green methods excel in sustainability but face economic barriers.

The hydrolysis of o-tolunitrile represents one of the most extensively studied transformations of this compound, proceeding through well-characterized mechanistic pathways that are highly dependent on reaction conditions.

Mechanistic Studies in Acidic Media

Acid-catalyzed hydrolysis of o-tolunitrile follows a two-step mechanism involving initial protonation of the nitrogen atom followed by nucleophilic attack by water. In concentrated sulfuric acid solutions, the mechanism exhibits a complex dependence on acid concentration. At high concentrations (18.2 M H₂SO₄), the rate-determining step involves nucleophilic addition, with the reaction being enhanced by electron-withdrawing substituents. The logarithms of observed rate constants correlate with different substituent inductive and resonance constants, indicating that hydrolysis is enhanced by the electron-withdrawing inductive effect.

In moderately concentrated sulfuric acid (10.0 M), the rate-determining step shifts to protonation of the nitrile, with rate constants increasing due to both electron-donating resonance and inductive effects. This mechanistic shift demonstrates the profound influence of reaction conditions on the hydrolysis pathway. The bisulfate ion (HSO₄⁻) rather than water acts as the nucleophile, particularly at high acid concentrations.

Studies using Zucker-Hammett, Bunnett, and Bunnett-Olsen criteria, combined with inverse solvent deuterium isotope effects, confirm a mechanism involving equilibrium N-protonation followed by rate-limiting attack of water on carbon. This mechanistic framework is consistent across various acidic media, including perchloric and hydrochloric acids.

Base-Induced Transformation Mechanisms

Base-catalyzed hydrolysis of o-tolunitrile proceeds through nucleophilic addition of hydroxide ion to the polar C≡N bond. The mechanism initiates with hydroxide attack on the electrophilic carbon of the nitrile group, forming a tetrahedral intermediate with negative charge localized on nitrogen. This intermediate undergoes rapid proton transfer, leading to formation of an imidic acid intermediate, which subsequently tautomerizes to the more stable amide form.

The base-catalyzed pathway demonstrates first-order dependence on both substrate and hydroxide concentrations. Kinetic studies reveal that the reaction rate follows the relationship: log kB = 1.45σ - 0.859, where σ represents the Hammett substituent constant. This linear free energy relationship indicates that electron-withdrawing substituents significantly enhance the reaction rate by stabilizing the anionic intermediate formed during hydroxide attack.

Temperature effects on base-catalyzed hydrolysis show activation energies varying with substituent patterns, with electron-withdrawing groups generally lowering activation barriers. The overall transformation proceeds more rapidly than acid-catalyzed hydrolysis under comparable conditions due to the stronger nucleophilicity of hydroxide compared to water.

Kinetic Analysis of Hydrolysis Reactions

Comprehensive kinetic studies of o-tolunitrile hydrolysis reveal complex rate expressions that depend on multiple factors including pH, temperature, and ionic strength. In neutral aqueous media, hydrolysis proceeds extremely slowly, following pseudo-first-order kinetics with very high activation energies. The reaction can be represented as a two-stage process: nitrile → amide → carboxylic acid, with the first stage being rate-limiting.

Substituted benzonitriles, including o-tolunitrile, exhibit linear relationships between log kB and both Hammett substituent constants and pKa values. For disubstituted benzonitriles, the relationship log kB = 1.34 pKa - 4.83 has been established, providing predictive capability for environmental fate assessment. These kinetic relationships are valuable for predicting hydrolysis behavior of related nitrile compounds under various environmental conditions.

The temperature dependence of hydrolysis rates follows Arrhenius behavior, with activation energies ranging from 50-70 kJ/mol depending on reaction conditions and substituent effects. Isotope effects provide additional mechanistic insight, with deuterium substitution studies confirming the proposed reaction pathways.

Oxidative Transformation Pathways

o-Tolunitrile undergoes various oxidative transformations that modify both the aromatic ring and the methyl substituent, providing access to diversely functionalized benzonitrile derivatives.

Mechanisms of Oxidation

Electrochemical oxidation of o-tolunitrile using copper acetate catalysts in acetonitrile medium leads to formation of N-amides through C-H activation pathways. The mechanism involves initial formation of copper-nitrile complexes, followed by electrochemical oxidation to generate reactive intermediates that undergo C-N bond formation with the aromatic ring. This transformation demonstrates the versatility of o-tolunitrile as both a solvent and reactant in electrochemical processes.

Photocatalytic oxidation pathways utilize visible light-driven processes to activate o-tolunitrile toward various transformations. Acridinium-based photoredox catalysts generate cation radical intermediates that undergo selective C-O bond functionalization when treated with acetone cyanohydrin. The mechanism proceeds through cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), providing regioselective cyanation of methoxyarenes.

Aerobic oxidation of benzylic positions adjacent to nitrile groups employs N-hydroxyphthalimide (NHPI) catalyst systems combined with iron(III) nitrate. The mechanism involves hydrogen abstraction by phthalimide-N-oxyl radicals (PINO), followed by oxygen insertion to form ketone products. This methodology demonstrates excellent selectivity for benzylic C-H bonds in the presence of the electron-withdrawing nitrile group.

Catalyst Effects on Oxidation

Transition metal catalysts significantly influence the selectivity and efficiency of o-tolunitrile oxidation reactions. Iron-based catalyst systems show remarkable activity for benzylic oxidation, with the Fe(NO₃)₃/NHSI combination providing synergistic effects that enhance both reaction rate and selectivity. The nitrate counter-ion proves essential for optimal catalytic activity, suggesting its involvement in the catalytic cycle.

Palladium catalysts demonstrate effectiveness in hydrogenation reactions of the nitrile functionality, converting o-tolunitrile to the corresponding benzylamine derivatives. These reactions follow first-order kinetics with respect to both hydrogen pressure and substrate concentration, achieving high yields (>90%) under optimized conditions. The addition of acid co-catalysts prevents over-reduction to toluene by forming amine salts that are resistant to further hydrogenolysis.

Ruthenium-based catalyst systems exhibit unique behavior in promoting hydrolysis reactions of o-tolunitrile. The rate constant for base hydrolysis increases by a factor of 5×10³ compared to the uncatalyzed reaction, attributed to π-electron acceptor properties of both polypyridyl ligands and the phenyl group. This metal-ligand cooperative effect demonstrates the potential for developing highly active catalysts for nitrile transformations.

Reductive Conversion Processes

Reduction of o-tolunitrile provides access to primary amine derivatives through several well-established methodologies. Catalytic hydrogenation using palladium on carbon yields benzylamine products with high selectivity when conducted under controlled conditions. The reaction mechanism involves initial coordination of the nitrile to the metal surface, followed by sequential hydrogen additions to form an imine intermediate, which undergoes further reduction to the primary amine.

Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) provide effective means for converting o-tolunitrile to the corresponding benzylamine. The mechanism proceeds through nucleophilic hydride addition to the nitrile carbon, forming an imine salt intermediate, followed by a second hydride addition and aqueous workup to yield the primary amine. This methodology offers advantages in terms of selectivity and reaction conditions compared to catalytic hydrogenation.

Diisopropylaminoborane represents a specialized reducing agent capable of converting benzonitriles to primary amines under mild conditions. The reaction shows enhanced rates with electron-withdrawing substituents, making o-tolunitrile a favorable substrate for this transformation. The mechanism involves formation of a lithium-activated aminoborane species that selectively reduces the nitrile functionality.

Substitution Reaction Mechanisms

o-Tolunitrile participates in both nucleophilic and electrophilic substitution reactions, with the reaction pathway determined by the nature of the attacking species and reaction conditions. The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack, particularly in positions ortho and para to the substituent.

Nucleophilic aromatic substitution proceeds through addition-elimination mechanisms involving Meisenheimer complex intermediates. The nitrile group stabilizes these negatively charged intermediates through resonance, facilitating substitution reactions that would be unfavorable with electron-donating substituents. Cation radical-accelerated nucleophilic aromatic substitution provides an alternative pathway under photochemical conditions, enabling selective functionalization of specific positions.

Electrophilic aromatic substitution of o-tolunitrile follows classical mechanisms involving arenium ion intermediates. The methyl group provides activating effects toward electrophilic attack, while the nitrile group exerts deactivating influences. The regioselectivity of substitution depends on the relative influence of these competing effects, with the methyl group generally directing to positions ortho and para to itself.

Molecular Rearrangements

o-Tolunitrile undergoes various molecular rearrangement reactions under specific conditions, leading to structural isomers and ring-expanded products. Photochemical and thermal conditions can induce rearrangements involving the nitrile functionality.

The Beckmann rearrangement, while typically applied to oximes, can be extended to nitrile-containing systems under appropriate conditions. When o-tolunitrile derivatives containing oxime functionalities are subjected to acidic conditions and heat, rearrangement occurs through migration of alkyl groups with concurrent formation of amide linkages.

Ring expansion reactions of benzonitrile imines, formed as intermediates from o-tolunitrile, lead to cycloheptatetraene derivatives through mechanisms analogous to phenylcarbene rearrangements. These rearrangements are competitive with cyclization to diazirines and subsequent conversion to carbodiimides. The reaction pathways are influenced by substituent effects, with amino, hydroxy, and thiol groups in meta positions lowering activation energies for ring expansion.

Catalytic Reaction Systems

Vapor-Phase Catalytic Mechanisms

Vapor-phase catalytic transformations of o-tolunitrile employ heterogeneous catalyst systems that enable selective conversion to valuable chemical intermediates. V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalysts demonstrate remarkable activity for ammoxidation reactions, converting o-tolunitrile to phthalonitrile derivatives with selectivities approaching 80%. The mechanism involves sequential activation of methyl groups through hydrogen abstraction, followed by ammonia insertion and oxidative dehydrogenation.

The kinetics of vapor-phase ammoxidation follow half-order dependence on substrate concentration, independent of oxygen and ammonia partial pressures. This unusual kinetic behavior suggests that surface coverage effects and competitive adsorption play crucial roles in determining reaction rates. Temperature studies in the range 633-673 K reveal activation energies consistent with C-H bond activation as the rate-determining step.

Transition metal oxide clusters confined within β-zeolite pores provide highly selective catalysts for ammoxidation reactions. These systems suppress combustion reactions through spatial constraints, enabling operation at higher substrate concentrations (10-20%) compared to conventional catalysts. The confined environment promotes selective C-H activation while preventing deep oxidation to carbon dioxide.

Metal-Mediated Hydroboration Processes

Catalytic hydroboration of o-tolunitrile represents an emerging methodology for selective reduction and functionalization. Zinc-based catalyst systems utilizing iminopyridine ligands demonstrate effectiveness for hydroboration of nitriles under solvent-free conditions. The mechanism involves coordination of the nitrile to the zinc center, followed by borane insertion and subsequent hydrolysis to yield amine products.

Borenium salt intermediates, generated from 9-BBN-NHC adducts activated with B(C₆F₅)₃, provide unique reactivity patterns in hydroboration chemistry. These electrophilic boron species react with terminal alkynes in the presence of hydride donors to give trans-hydroborated products. The methodology demonstrates broad substrate scope and high stereoselectivity.

Tropylium tetrafluoroborate serves as an effective promoter for hydroboration of nitriles, including o-tolunitrile derivatives. The mechanism involves activation of catecholborane through formation of tropylium-borane complexes, which exhibit enhanced electrophilicity toward nitrile functionalities. This methodology provides access to N,N-diborylamine products that serve as versatile synthetic intermediates.

Kinetic Models of Catalytic Reactions

Comprehensive kinetic modeling of catalytic o-tolunitrile transformations reveals complex rate expressions that account for multiple reaction pathways and intermediate species. For ammoxidation reactions, the rate expression follows:

r = k[o-tolunitrile]^0.5[O₂]^0[NH₃]^0

This unusual fractional order suggests Langmuir-Hinshelwood kinetics with strong adsorption of the organic substrate. The independence of oxygen and ammonia concentrations indicates that surface oxygen species are in steady-state, while ammonia adsorption is weak under reaction conditions.

Hydrogenation kinetics over supported palladium catalysts follow first-order behavior in both hydrogen pressure and substrate concentration. The apparent activation energy of 27.6 kJ/mol suggests operation under mixed kinetic-diffusional control. Temperature-programmed studies reveal two distinct regimes: kinetic control below 323 K (Ea = 49.8 kJ/mol) and diffusional limitations above this temperature (Ea = 5.2 kJ/mol).

Ruthenium-catalyzed hydrolysis reactions exhibit complex kinetics involving metal-ligand cooperative effects. The enhanced rate constants (kOH = 3.7×10⁻² M⁻¹s⁻¹) compared to free ligand hydrolysis demonstrate the beneficial effects of metal coordination. Activation parameters determined from temperature studies provide insight into the thermodynamic driving forces for these transformations.

PropertyValueReference
Molecular FormulaC₈H₇N
Molecular Weight (g/mol)117.15
Melting Point (°C)-13.0
Boiling Point (°C)205.0
Density (g/mL at 25°C)0.989
Refractive Index (n₂₀/D)1.5279
Reaction ConditionsTemperature (°C)Rate ConstantMechanismReference
Acidic hydrolysis (H₂SO₄, 18.2 M)25.0 ± 0.1Enhanced by electron-withdrawing groupsNucleophile addition rate-determining
Base-catalyzed hydrolysis (NaOH)40-80kB = 1.45σ - 0.859Hydroxide attack on C≡N
Neutral hydrolysis (H₂O)25Very slowTwo-stage: nitrile → amide → acid
Catalyst SystemReaction TypeTemperature (K)Selectivity/Yield (%)Reference
V-Sb-Bi-Zr/γ-Al₂O₃Vapor-phase ammoxidation633-67380% to phthalonitrile
Transition metal oxide clusters in β-zeolitesSelective ammoxidation703Up to 99% nitrile selectivity
Palladium on carbon (Pd/C)Hydrogenation to benzylamine35395% benzylamine yield

Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992)

XLogP3

2.2

Boiling Point

401 °F at 760 mm Hg (NTP, 1992)
205.0 °C

Flash Point

184 °F (NTP, 1992)

Density

0.9955 at 68 °F (NTP, 1992)

LogP

2.21 (LogP)

Melting Point

7.7 °F (NTP, 1992)
-13.5 °C

UNII

3048F2A3KT

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.45 mmHg

Pictograms

Irritant

Irritant

Other CAS

529-19-1
25550-22-5

Wikipedia

O-tolunitrile

General Manufacturing Information

Benzonitrile, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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